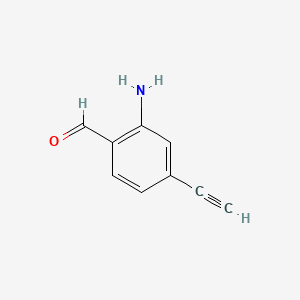

2-Amino-4-ethynylbenzaldehyde

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H7NO |

|---|---|

Peso molecular |

145.16 g/mol |

Nombre IUPAC |

2-amino-4-ethynylbenzaldehyde |

InChI |

InChI=1S/C9H7NO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-6H,10H2 |

Clave InChI |

WUHVEYVTWNJAEA-UHFFFAOYSA-N |

SMILES canónico |

C#CC1=CC(=C(C=C1)C=O)N |

Origen del producto |

United States |

Sophisticated Synthetic Methodologies for 2 Amino 4 Ethynylbenzaldehyde

Convergent and Divergent Synthetic Routes

The synthesis of 2-Amino-4-ethynylbenzaldehyde can be approached through both convergent and divergent strategies. A convergent synthesis would involve the coupling of two or more complex fragments late in the synthetic sequence, while a divergent approach would utilize a common intermediate that can be elaborated into a variety of final products.

Stepwise Functional Group Interconversions and Aromatic Substitution

A primary and versatile method for the synthesis of this compound involves a sequence of functional group interconversions and aromatic substitution reactions, most notably the Sonogashira coupling. This stepwise approach allows for precise control over the introduction of each functional group.

A plausible and widely applicable route commences with a suitably substituted aminobenzaldehyde precursor, such as 2-amino-4-bromobenzaldehyde (B1289445) or 2-amino-4-iodobenzaldehyde. The core of this strategy is the palladium-catalyzed Sonogashira cross-coupling reaction, which forms the carbon-carbon bond between the aromatic ring and the ethynyl (B1212043) group. wikipedia.orgorganic-chemistry.orglibretexts.org

To prevent unwanted side reactions with the aldehyde functionality during the coupling reaction, it is often necessary to protect the aldehyde group. google.com Common protection strategies include the formation of an acetal (B89532), for instance, by reacting the benzaldehyde (B42025) with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. google.com

The key Sonogashira coupling step is then performed on the protected aminobenzaldehyde. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org A variety of terminal alkynes can be used, with trimethylsilylacetylene (B32187) being a common choice due to its stability and the ease of subsequent deprotection of the silyl (B83357) group. gelest.com The reaction of a protected 2-amino-4-halobenzaldehyde with an ethynylating agent like ethynyltrimethylsilane would yield the protected precursor to the target molecule.

Following the successful coupling, the protecting groups are removed. The trimethylsilyl (B98337) group on the alkyne is typically cleaved under mild basic or fluoride-mediated conditions. The acetal protecting the aldehyde is readily hydrolyzed using aqueous acid to regenerate the formyl group, yielding the final product, this compound. google.com

Protection: Conversion of the aldehyde in a starting material like 2-amino-4-bromobenzaldehyde to a more stable functional group, such as an acetal.

Aromatic Substitution (Sonogashira Coupling): Reaction of the protected halo-aminobenzaldehyde with a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium/copper catalyst system.

Deprotection: Sequential or one-pot removal of the alkyne's silyl group and the aldehyde's protecting group to afford this compound.

Below is a data table illustrating a hypothetical, yet representative, stepwise synthesis based on established methodologies for similar compounds.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Hypothetical Yield |

| 1. Protection | 2-Amino-4-bromobenzaldehyde | Ethylene glycol, p-toluenesulfonic acid (cat.), Toluene, Dean-Stark trap, reflux | 2-(2-Amino-4-bromophenyl)-1,3-dioxolane | 95% |

| 2. Sonogashira Coupling | 2-(2-Amino-4-bromophenyl)-1,3-dioxolane | Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Triethylamine, THF, 65 °C | 2-(2-Amino-4-((trimethylsilyl)ethynyl)phenyl)-1,3-dioxolane | 85% |

| 3. Deprotection | 2-(2-Amino-4-((trimethylsilyl)ethynyl)phenyl)-1,3-dioxolane | K₂CO₃, Methanol; then aq. HCl | This compound | 90% |

Tandem Reaction Sequences for Enhanced Synthetic Efficiency

Tandem reactions, also known as cascade or domino reactions, offer a significant increase in synthetic efficiency by combining multiple bond-forming events in a single operation without the isolation of intermediates. organic-chemistry.org While a specific tandem reaction for the direct synthesis of this compound is not prominently described in the literature, the principles of tandem catalysis can be applied to conceptualize efficient routes.

For instance, a hypothetical tandem process could involve the reaction of a simpler, appropriately substituted benzene (B151609) derivative that undergoes a sequence of directed metallation, functionalization, and cyclization/elimination reactions. Research into novel tandem reactions for the synthesis of substituted benzaldehydes has explored strategies such as directed ortho-metalation followed by electrophilic trapping. organic-chemistry.org

Another conceptual tandem approach could involve a multi-component reaction. For example, a three-component coupling of a simpler aniline (B41778) derivative, a source for the aldehyde group, and an ethynylating reagent under catalytic conditions could potentially assemble the target molecule in a single step. While such a reaction would require significant methods development, it highlights the potential for future synthetic innovations.

A more plausible, near-term application of tandem principles would be a one-pot procedure that combines the Sonogashira coupling and deprotection steps. After the initial coupling reaction is complete, the deprotection reagents could be added directly to the reaction mixture, thus avoiding a separate workup and purification of the silylated intermediate.

The following table outlines a conceptual tandem approach, emphasizing the efficiency gained by reducing the number of isolated intermediates.

| Step | Starting Materials | Reagents and Conditions | Product | Hypothetical Yield |

| One-Pot Sonogashira/Deprotection | 2-Amino-4-iodobenzaldehyde | 1. Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, Triethylamine, DMF, 80 °C; 2. TBAF (Tetrabutylammonium fluoride) in THF | This compound | 75% |

Elucidating the Reactivity Profile and Transformative Chemistry of 2 Amino 4 Ethynylbenzaldehyde

Intrinsic Reactivity of the Aldehyde Group

The aldehyde functional group in 2-Amino-4-ethynylbenzaldehyde is a key site for a variety of chemical transformations, primarily driven by its electrophilic character. Its reactivity is modulated by the presence of the ortho-amino group, which can influence reaction pathways through electronic effects and direct participation.

Nucleophilic Addition and Condensation Reactions, including Schiff Base Formation

The aldehyde group readily undergoes nucleophilic addition and condensation reactions. A prominent example is its reaction with primary amines to form imines, commonly known as Schiff bases. This condensation is often the initial step in multicomponent reactions or domino sequences to build complex molecular architectures. mdpi.comnih.govnih.gov For instance, the reaction of 4-ethynylbenzaldehyde (B1303622) derivatives with various amines proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding Schiff bases. mdpi.com This reactivity is fundamental in constructing pharmacologically relevant scaffolds. nih.gov

In the context of this compound, the intramolecular proximity of the amino group allows for unique subsequent reactions. While intermolecular Schiff base formation is common, the compound can also engage in intramolecular cyclization processes following an initial reaction at the aldehyde. researchgate.netresearchgate.net The reaction of 2-ethynylbenzaldehydes with amino groups, such as those in peptides, can lead to the formation of stable isoquinolinium conjugates. polyu.edu.hknih.govresearchgate.net This transformation is initiated by the formation of an imine (Schiff base) between the aldehyde and an N-terminal amino group, followed by an intramolecular cyclization involving the ortho-ethynyl group. researchgate.net

The table below summarizes representative condensation reactions involving ethynylbenzaldehydes.

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 2-Ethynylbenzaldehyde (B1209956), (S)-2-amino-N-benzylpropanamide | PBS buffer (pH 6.3), 37°C, 16 h | Isoquinolinium product | 30% | polyu.edu.hk |

| 4-Ethynylbenzaldehyde, 4-substituted 5-amino-N-arylpyrazole | Ionic liquids | Alkynyl Schiff base derivative | >50% | mdpi.comnih.gov |

| o-(2-Acyl-1-ethynyl)benzaldehydes, Free amino acids | NaOAc, Ac₂O, 80°C, 4 h | 1-Oxazolonylisobenzofurans | Moderate to Good | nih.govsemanticscholar.orgacs.org |

Redox Chemistry: Selective Oxidation and Reduction Pathways

The aldehyde group of this compound can be selectively oxidized or reduced, provided the appropriate reagents are chosen to avoid side reactions with the amino and ethynyl (B1212043) functionalities.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. smolecule.com However, care must be taken as the ethynyl group is also susceptible to oxidation under certain conditions. Ozonolysis represents a more aggressive oxidation, where ozone attacks the ethynyl group, leading to products like 2-carboxybenzaldehyde (B143210) and phthaldialdehyde. nih.gov

Reduction: Selective reduction of the aldehyde to a primary alcohol is a common transformation. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically effective for this purpose. smolecule.com In studies involving similar substrates like 4-ethynylbenzaldehyde, complete reduction of the alkyne to a saturated alkane was achieved using formic acid and a palladium catalyst, though competitive reduction of the formyl group was also noted. acs.org The choice of reducing agent is critical to achieve chemoselectivity, preserving the alkyne and amino groups.

The following table details examples of redox reactions on related ethynylbenzaldehydes.

| Substrate | Reagents & Conditions | Product | Outcome/Selectivity | Reference |

| 4-Ethynylbenzaldehyde | Glycine, catalyst, then NaBH₄ | 2-amino-3-(4-ethynylphenyl)propanoic acid | Aldehyde converted to Schiff base, then reduced | |

| 4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde | NaBH₄ or LiAlH₄ | Corresponding alcohol | Reduction of aldehyde | smolecule.com |

| 4-Ethynylbenzaldehyde | HCOOH, Pd(OAc)₂, PCy₃, Dioxane, 110°C | 4-Ethyltoluene | Reduction of both alkyne and aldehyde | acs.org |

| 2-Ethynylbenzaldehyde | O₃, pH 2.3 | 2-Carboxybenzaldehyde, Phthaldialdehyde | Oxidation of ethynyl group | nih.gov |

Intermolecular Reactivity of the Ethynyl Moiety

The terminal alkyne, or ethynyl group, is a cornerstone of modern synthetic chemistry, offering a gateway to a vast range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Diverse Alkyne Cross-Coupling Reactions (e.g., Sonogashira, Glaser, Heck)

The terminal C-H bond of the ethynyl group is sufficiently acidic to participate in numerous metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This palladium/copper-catalyzed reaction is one of the most reliable methods for forming C(sp)-C(sp²) bonds. It couples terminal alkynes with aryl or vinyl halides. researchgate.net Indeed, this compound itself can be synthesized via a Sonogashira coupling. vulcanchem.com The ethynyl group on the molecule remains a potent handle for further elaboration, allowing for the synthesis of more complex aromatic compounds by coupling with various aryl halides. smolecule.comresearchgate.net

Glaser Coupling: This reaction involves the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, typically using a copper(I) salt like CuCl and an oxidant such as air. wikipedia.orgorganic-chemistry.org Direct Glaser coupling of 4-ethynylbenzaldehyde has been reported, though sometimes with difficulty, requiring protection of the aldehyde group to achieve good yields of the corresponding dibenzaldehyde diyne. acs.orgrsc.org Rigorous exclusion of oxygen is necessary during other coupling reactions, like Sonogashira, to prevent unwanted Glaser homocoupling as a side product. acs.org

Heck Reaction: While more commonly associated with alkenes, Heck-type reactions involving alkynes can occur. For instance, intermolecular Heck coupling followed by intramolecular cyclization has been used as a strategy for synthesizing isobenzofurans from related starting materials. nih.gov Palladium-catalyzed reactions of 2-ethynylbenzaldehydes can also lead to isoquinoline (B145761) derivatives through sequences that may involve Heck-type transformations. researchgate.net

The table below provides examples of these cross-coupling reactions.

| Coupling Reaction | Substrates | Catalyst System | Product Type | Reference |

| Sonogashira | 2-amino-4-bromobenzaldehyde (B1289445), (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Protected this compound | vulcanchem.com |

| Glaser | 4-Ethynylbenzaldehyde (acetal protected) | CuCl, CuCl₂, Pyridine | 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | rsc.org |

| Heck (intramolecular) | o-(2-Acyl-1-ethynyl)benzaldehydes | Palladium catalyst | Isobenzofurans | nih.gov |

Mechanistic Investigations of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry," a reaction that transforms terminal alkynes and organic azides into 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency. nih.govnih.govrsc.org This reaction is prized for its reliability, mild conditions, and tolerance of a wide variety of functional groups, making it ideal for bioconjugation and materials science. researchgate.netrsc.org

The widely accepted mechanism involves the following key steps: nih.gov

Formation of Copper(I) Acetylide: In the presence of a suitable base, the terminal alkyne reacts with a copper(I) source to form a copper(I) acetylide intermediate. This is the activated form of the alkyne.

Coordination of the Azide (B81097): The organic azide coordinates to the copper center of the acetylide complex.

Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, leading to a six-membered copper-triazolide intermediate.

Protonolysis: The copper-triazolide intermediate is protonated, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the copper(I) catalyst, allowing the catalytic cycle to continue.

The presence of multiple copper centers (a dinuclear mechanism) is often proposed to facilitate the activation of both the alkyne and the azide. nih.gov The ethynyl group of this compound is perfectly suited for this transformation, enabling it to be "clicked" onto azide-functionalized molecules to create complex conjugates. researchgate.net

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydrohalogenation)

Hydrofunctionalization involves the addition of an H-X molecule across the carbon-carbon triple bond. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is often controlled by the choice of catalyst. acs.org

Hydration: The addition of water across the alkyne typically follows Markovnikov's rule to yield a methyl ketone after tautomerization of the initial enol intermediate. This reaction is usually catalyzed by mercury(II) salts or other transition metals like gold or platinum.

Hydroamination: This reaction involves the addition of an N-H bond from an amine across the alkyne. acs.org For 2-ethynylbenzaldehydes, copper-catalyzed intramolecular hydroamination is a known route to synthesize fused perimidine derivatives. researchgate.net Intermolecular hydroamination of terminal alkynes, including 4-ethynylbenzaldehyde, with aniline (B41778) can be catalyzed by copper heteropoly salts, yielding the Markovnikov addition product (an imine) with high selectivity. benthamopen.com In some cases, condensation between the aldehyde and the amine can compete with the hydroamination reaction. benthamopen.com

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to alkynes typically proceeds via an electrophilic addition mechanism. The reaction usually follows Markovnikov's rule, with the hydrogen adding to the carbon that already has a hydrogen (the terminal carbon) and the halide adding to the more substituted internal carbon.

Reactivity of the Ortho-Amino Group

The primary amino group positioned ortho to the aldehyde function is a key nucleophilic center in this compound. Its reactivity can be harnessed for various synthetic elaborations, including N-alkylation, N-acylation, and as an initiator for complex cascade reactions.

N-Alkylation and N-Acylation Reactions

The nucleophilicity of the amino group allows it to readily participate in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide array of substituents, thereby modifying the molecule's properties and providing handles for further functionalization.

N-alkylation can be achieved under various conditions. For instance, amine activation through complexation with amyloid catalysts has been shown to facilitate N-alkylation via reductive amination in acidic buffers nih.gov. This suggests that the amino group of this compound can be selectively alkylated. While classical methods using alkyl halides can be employed, modern catalytic approaches offer milder and more selective alternatives. N-acylation is another common transformation, typically achieved using acylating agents like acyl chlorides or anhydrides. This reaction converts the primary amine into a more stable and less nucleophilic amide, which can be a crucial step in sequential derivatization strategies to prevent unwanted side reactions of the amine. Selective acylation of N-terminal amines in peptides has been demonstrated using various reagents, highlighting the feasibility of such modifications under controlled conditions researchgate.net.

Amine-Initiated Cascade Reactions

The amino group in this compound can act as the starting point for sophisticated cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures. These cascades are often initiated by the nucleophilic attack of the amine.

A prominent example is the copper-catalyzed, three-component domino reaction involving 2-ethynylanilines, aldehydes, and secondary amines, which proceeds through a Mannich-type coupling followed by hydroamination to construct indole (B1671886) scaffolds jst.go.jp. Another powerful cascade is the four-component synthesis of 3-(aminomethyl)isoquinoline-fused polycyclic compounds. This reaction begins with a Mannich-type reaction of 2-ethynylbenzaldehyde, paraformaldehyde, and a secondary amine, followed by treatment with a diamine component, leading to cascade cyclization and oxidation acs.org. Furthermore, under catalyst-free conditions, the reaction between 2-ethynylbenzaldehyde and ortho-phenylenediamines is initiated by imine formation, triggering a cascade that results in the formation of benzimidazo[2,1-a]isoquinolines rsc.org. These examples underscore the power of the amine group to initiate complex transformations, leading to significant increases in molecular complexity in a single step.

Synergistic and Orthogonal Reactivity of Multiple Functional Groups

The true synthetic potential of this compound is realized when its multiple functional groups—aldehyde, amine, and alkyne—work in concert. Their proximate arrangement facilitates intramolecular cyclizations and allows for chemoselective sequential reactions, making it a valuable building block in diversity-oriented synthesis and multi-component reactions.

Intramolecular Cyclization Chemistry between the Aldehyde and Ortho-Amino Groups (e.g., Quinoline (B57606) Annulation)

The reaction between the ortho-amino group and the aldehyde function is a cornerstone of this compound's reactivity, leading to the formation of fused heterocyclic systems. The initial step is typically the formation of an imine, which then participates in further cyclization involving the ethynyl group.

This strategy is widely used for the synthesis of quinolines and related heterocycles. For example, the reaction of 2-alkynylbenzaldehydes with primary amines generates 2-alkynylarylaldimine intermediates. These intermediates can undergo a 6-endo-dig cyclization, often catalyzed by transition metals, to produce isoquinolinium salts, which are key precursors for more complex heterocyclic structures. researchgate.net A catalyst-free approach has also been developed for synthesizing isoquinoline-fused benzimidazoles by reacting 2-ethynylbenzaldehyde with ortho-phenylenediamines in ethanol (B145695) at room temperature. rsc.org The reaction proceeds through imine formation, cyclization, and subsequent aromatization. rsc.org This reactivity highlights the synergistic role of the aldehyde and amine in forming the initial heterocyclic ring, which is then further elaborated through the involvement of the alkyne.

| Reactants | Catalyst/Conditions | Product | Reference |

| 2-Ethynylbenzaldehyde, Primary Amine | Metal-free or Transition Metal Catalysis | Isoquinolinium Salt | researchgate.net |

| 2-Ethynylbenzaldehyde, ortho-Phenylenediamine | Catalyst-free, Ethanol, RT | Benzimidazo[2,1-a]isoquinoline | rsc.org |

| 2'-Amino-2,2,2-trifluoroacetophenones, (3-Oxoprop-1-yn-1-yl)-phosphonates | IPrAuCl/AgSbF6 | CF3 and P(O)(OEt)2 substituted Quinolines | nih.gov |

Exploiting Chemoselectivity for Sequential Derivatizations

The distinct reactivity of the aldehyde, amine, and alkyne groups allows for their selective modification in a stepwise manner. This chemoselectivity is crucial for building complex molecules where different parts of the scaffold need to be introduced sequentially.

The amino group can be selectively acylated or alkylated first, altering its reactivity and preventing it from interfering in subsequent steps. For example, the aldehyde can then be reacted with a nucleophile. The alkyne group is often reserved for a final modification, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction or a Sonogashira coupling, to introduce further diversity. Research on the N-terminal modification of peptides using 2-ethynylbenzaldehydes demonstrates this principle effectively. Excellent selectivity for the N-terminal α-amine over the ε-amino groups of lysine (B10760008) residues is achieved under slightly acidic conditions, highlighting the ability to differentiate between similar functional groups based on their local chemical environment (pKa differences). dntb.gov.uanih.govmdpi.com This inherent chemoselectivity allows for a programmed approach to synthesis, where the functional groups of this compound are addressed in a controlled order.

| Reagent/Reaction | Selectivity | Application | Reference |

| 2-Ethynylbenzaldehydes | N-terminal α-amine over lysine ε-amine | Peptide and protein modification | dntb.gov.uanih.gov |

| ortho-Phthalaldehyde (OPA) | Chemoselective with amino groups | Native protein modification | acs.org |

| 2-Ethynylbenzaldehyde, ortho-Phenylenediamines | Exclusive chemoselectivity | Synthesis of isoquinoline fused benzimidazoles | rsc.org |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more starting materials react in a single pot to form a product containing substantial portions of all components, are a powerful tool for rapidly generating molecular diversity. This compound is an ideal substrate for MCRs due to its array of reactive sites.

Several MCRs have been developed that utilize this versatile building block. For instance, a copper-catalyzed four-component reaction of 2-ethynylbenzaldehyde, paraformaldehyde, a secondary amine, and a diamine component efficiently produces complex isoquinoline-fused polycyclics. acs.org The Kabachnik–Fields reaction, a three-component synthesis of α-aminophosphonates, has been successfully applied to 2-alkynylbenzaldehydes, anilines, and dialkyl phosphites. mdpi.com Another example is the Groebke–Blackburn–Bienaymé (GBB) reaction between an aminoazine, an aldehyde (like 2-ethynylbenzaldehyde), and an isocyanide to form imidazo[1,2-a]pyridines, which can then undergo subsequent gold-catalyzed cyclization involving the alkyne. d-nb.info The Ugi four-component reaction has also been employed with 2-ethynylbenzaldehyde to synthesize precursors for quinazoline (B50416) analogues. nih.gov These examples showcase the immense potential of this compound in combinatorial chemistry and the rapid assembly of complex, drug-like molecules.

| MCR Name | Components | Product Type | Reference |

| Four-Component Reaction | 2-Ethynylbenzaldehyde, Paraformaldehyde, Secondary Amine, Diamine | Isoquinoline-fused polycyclics | acs.org |

| Kabachnik–Fields Reaction | 2-Alkynylbenzaldehyde, Aniline, Dialkyl Phosphite | α-Aminophosphonates | mdpi.com |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | 2-Aminopyridine, 2-Ethynylbenzaldehyde, Isocyanide | Imidazo[1,2-a]pyridine-fused isoquinolines | d-nb.info |

| Ugi Four-Component Reaction (Ugi-4CR) | 2-Ethynylbenzaldehyde, Ammonia, Salicylic acid, tert-Butyl isocyanide | Precursor for Quinazoline analogues | nih.gov |

Strategic Applications in Advanced Molecular Construction and Chemical Biology

Construction of Novel Heterocyclic Scaffolds

The distinct functionalities of 2-Amino-4-ethynylbenzaldehyde make it an ideal precursor for synthesizing a wide array of heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science.

Quinoline (B57606) Derivative Synthesis via [4+2] Annulation

The synthesis of quinoline frameworks, which are prevalent in numerous drug molecules, can be efficiently achieved using this compound. The presence of the ortho-amino and ethynyl (B1212043) groups on the benzaldehyde (B42025) core enables a [4+2] annulation or cycloaddition strategy. In this approach, the amino group and the ethynyl group act as a four-atom component that can react with a two-atom partner.

This transformation often proceeds through an initial reaction involving the aldehyde or amine, followed by an intramolecular cyclization. For instance, reactions with ketones can lead to the formation of the quinoline ring system. This is characteristic of the Friedländer annulation, where an o-aminobenzaldehyde condenses with a compound containing an α-methylene group adjacent to a carbonyl. The ethynyl group can then be further functionalized or can participate in subsequent cyclization steps.

Access to Fused Polycyclic Systems through Cascade Reactions

The concurrent reactivity of the aldehyde, amine, and alkyne functionalities within this compound makes it a powerful substrate for cascade reactions. These reactions allow for the rapid assembly of complex, fused polycyclic systems from simple starting materials in a single synthetic operation. nih.gov Such processes are highly efficient as they minimize purification steps and reduce waste.

A typical cascade might be initiated by the reaction of the aldehyde or amine group to form an intermediate, which then undergoes a series of intramolecular cyclizations involving the ethynyl group. nih.gov This can lead to the formation of multiple new rings and several stereocenters in a controlled manner. nih.gov For example, a reaction could begin with an aldol (B89426) condensation or imine formation, followed by an intramolecular Michael addition or a 6π-electrocyclization, ultimately yielding intricate, fused heterocyclic architectures. 20.210.105 The ability to generate such molecular complexity quickly is highly valuable in the synthesis of natural products and in the creation of libraries of compounds for drug discovery. nih.gov

Expansion to Diverse Nitrogen-Containing Heterocycles

Beyond quinolines, the reactivity of this compound can be harnessed to synthesize a broad spectrum of other nitrogen-containing heterocycles. amazonaws.comfrontiersin.org The specific product formed can often be directed by the choice of reagents and reaction conditions.

Indoles and Pyrroles: By targeting the reactivity of the amino and ethynyl groups, indole (B1671886) or pyrrole (B145914) rings can be formed.

Benzoxazines and Benzothiazines: Reactions involving the amino group and a suitable dielectrophile can lead to the formation of six-membered rings containing oxygen or sulfur, respectively. researchgate.net

Isoquinolines: Multicomponent reactions involving 2-alkynylbenzaldehydes, amines, and a third component can yield isoquinoline (B145761) derivatives. nih.gov

Benzoxazepines and Benzoxazocines: The synthesis of seven or eight-membered heterocyclic systems containing both nitrogen and oxygen is also possible through cyclization reactions with appropriate linkers. researchgate.net

This versatility underscores the compound's importance as a strategic starting material for generating diverse heterocyclic libraries.

Macromolecular and Supramolecular Assembly

The well-defined reactive sites of this compound also position it as a valuable monomer or linker for the synthesis of advanced polymeric and crystalline materials with tailored properties.

Fabrication of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with applications in gas storage, separation, and catalysis. tcichemicals.comresearchgate.net The construction of these frameworks relies on the use of molecular building blocks, or linkers, that connect in a highly ordered, repeating fashion. tcichemicals.com

This compound is an ideal candidate for a linker in COF synthesis. tcichemicals.com

The aldehyde and amino groups can undergo condensation reactions to form stable imine linkages, which is one of the most common and robust methods for constructing COFs. tcichemicals.comcd-bioparticles.net

The bifunctional nature of the molecule allows it to connect with other amine or aldehyde-containing linkers to build out the porous network. nih.gov

The ethynyl group can serve as a site for post-synthetic modification, allowing for the tuning of the COF's properties after its initial fabrication.

Similarly, in MOF synthesis, the amino group can coordinate with metal ions to form the framework nodes, making it a useful component for creating functionalized porous materials.

Incorporation into Conjugated Polymers for Electronic and Optical Materials

Conjugated polymers are organic macromolecules that possess alternating single and double or triple bonds, leading to delocalized π-electron systems. This structure imparts them with useful electronic and optical properties, making them suitable for applications in sensors, solar cells, and LEDs. sigmaaldrich.com

The ethynyl group in this compound is particularly well-suited for polymerization reactions that create conjugated backbones, such as the Sonogashira coupling reaction. mdpi.com By reacting the ethynyl group with an aryl halide, a poly(phenylene ethynylene) (PPE) type of polymer can be synthesized.

The presence of the amino and aldehyde groups on the polymer's side chain can significantly influence its final properties:

Bioconjugation and Probe Development

The unique chemical architecture of this compound and its derivatives, often referred to as 2-ethynylbenzaldehydes (2-EBAs), has positioned them as versatile reagents in advanced molecular construction and chemical biology. Their strategic applications primarily revolve around the selective modification of biomolecules and the development of responsive chemical probes. The core reactivity involves the aldehyde group, which forms an imine with a primary amine, and the ortho-alkyne, which subsequently participates in an intramolecular cyclization reaction.

Site-Specific N-Terminal Modification of Peptides and Proteins

A significant challenge in protein chemistry is the ability to modify a protein at a single, specific site to create homogeneous bioconjugates. The N-terminal α-amine of a protein offers a unique target for such modifications. Derivatives of 2-ethynylbenzaldehyde (B1209956) have been developed as effective reagents for the selective modification of the N-terminus of peptides and proteins. nih.govmdpi.com

The mechanism for this selectivity relies on a cascade reaction. First, the aldehyde group of the 2-EBA reagent reacts with the N-terminal α-amine to form an imine. This is followed by a 6-endo-dig cyclization, where the imine attacks the ortho-alkyne, resulting in the formation of a stable isoquinolinium conjugate. mdpi.comnih.gov This reaction is highly selective for the N-terminal α-amine over the ε-amine of lysine (B10760008) residues under slightly acidic conditions (pH 6.3-7.4). nih.govpolyu.edu.hk The lower pKa of the N-terminal α-amine compared to the lysine ε-amine means it is more nucleophilic at these pH values, driving the selective reaction. mdpi.com

Researchers have screened various substituted 2-EBAs to optimize this reaction. It was discovered that 2-EBAs bearing electron-donating substituents provide excellent N-terminal selectivity. nih.govresearchgate.net For instance, a study involving a model peptide, YTSSSKNVVR, demonstrated that while the parent 2-ethynylbenzaldehyde showed moderate N-terminal selectivity, derivatives like 2-ethynyl-5-hydroxy-4-methoxybenzaldehyde achieved excellent conversion (86%) and outstanding N-terminal selectivity (>99:1). polyu.edu.hk

The versatility of this method has been demonstrated on a range of proteins, including lysozyme, ribonuclease A, insulin, and bovine serum albumin (BSA). nih.govpolyu.edu.hk Furthermore, functional tags, such as alkynes or fluorophores, can be incorporated into the 2-EBA scaffold. This allows for subsequent modifications using click chemistry, as demonstrated by the modification of an alkyne-linked therapeutic arginase mutant with rhodamine azide (B81097), showcasing the high functional group compatibility of this approach. nih.govresearchgate.net

| 2-EBA Derivative | Model Peptide/Protein | Reaction pH | N-Terminal Selectivity (N-term:Lys) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| 2-ethynylbenzaldehyde | YTSSSKNVVR | 6.3 | 21:1 | Low to Moderate | polyu.edu.hk |

| 2-ethynyl-5-hydroxy-4-methoxybenzaldehyde | YTSSSKNVVR | 6.3 | >99:1 | 86 | polyu.edu.hk |

| 2-ethynyl-4-hydroxy-5-methoxybenzaldehyde | XSKFR (Peptide Library) | 6.5 | Up to >99:1 | Good to Excellent | nih.gov |

| Alkyne-functionalized 2-EBA | BCArg mutant | 6.5 | 98:2 | 80 | researchgate.net |

Development of Lysine-Targeting Covalent Modifiers

While the N-terminus is a key target for single-site modification, the lysine residue, with its nucleophilic ε-amino group, is also a valuable target for developing covalent inhibitors, particularly for enzymes like protein kinases. researchgate.netnih.gov The 2-ethynylbenzaldehyde (EBA) scaffold has been successfully repurposed as an electrophilic "warhead" to target conserved lysine residues within the active sites of these proteins. researchgate.net

The strategy involves incorporating the EBA moiety into a molecule that has a binding affinity for the target protein. Upon binding, the EBA is positioned in proximity to a lysine residue. The reaction proceeds through the same mechanism as N-terminal modification: formation of an imine with the lysine's ε-amino group, followed by intramolecular cyclization to form a stable, irreversible isoquinolinium covalent adduct. researchgate.net This covalent modification can lead to sustained inhibition of the protein's function. researchgate.net

This approach has been used to generate potent and selective irreversible inhibitors for several protein kinases, including ABL kinase and EGFR, as well as non-kinase targets like Mcl-1. researchgate.netnih.gov For example, EBA-based inhibitors were designed to selectively target the conserved catalytic lysine in ABL kinase. These compounds were shown to be active in cells, covalently engaging the endogenous ABL kinase with a long residence time and minimal off-target effects. nih.gov The versatility of the EBA warhead highlights its potential in developing a broad range of targeted covalent therapies. researchgate.netnih.govmiddlebury.edu

| Target Protein | Target Residue | Inhibitor Type | Mechanism of Action | Reference |

|---|---|---|---|---|

| ABL Kinase | Conserved Catalytic Lysine | Irreversible Covalent Inhibitor | Isoquinolinium formation | nih.gov |

| EGFR (Kinase) | Catalytic Lysine | Irreversible Covalent Inhibitor | Isoquinolinium formation | nih.gov |

| Mcl-1 (Non-kinase) | Non-catalytic Lysine | Irreversible Covalent Inhibitor | Isoquinolinium formation | nih.gov |

| Various Kinases (e.g., PI3K, AURKA) | Conserved Lysine | Irreversible Covalent Inhibitor | Isoquinolinium formation | researchgate.net |

Design of "Turn-on" Fluorescent Probes for Amine Detection

The reaction between 2-ethynylbenzaldehydes and primary amines to form fluorescent isoquinolinium products provides the basis for the design of "turn-on" fluorescent probes. polyu.edu.hk These probes are typically non-fluorescent or weakly fluorescent in their initial state. However, upon reaction with a primary amine, the resulting cyclization and formation of the rigid, planar isoquinolinium ring system leads to a significant increase in fluorescence intensity. polyu.edu.hk

This fluorogenic reaction serves as a sensitive method for the detection of primary amines. Researchers have designed and synthesized a variety of EBA-based probes to optimize their photophysical properties for amine sensing. polyu.edu.hk By modifying the core structure, properties such as absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield can be tuned. Probes have been developed with limits of detection in the micromolar range, demonstrating high sensitivity. polyu.edu.hk

The application of these probes is extensive. They can detect primary amines in aqueous solutions, in vapor phase, and in food samples, where they can be used to monitor spoilage. polyu.edu.hk EBA-loaded paper strips have been created as portable, low-cost tools for rapid amine detection. polyu.edu.hk Furthermore, these probes are valuable in biological contexts. They have been used for the fluorogenic labeling of proteins and for in-gel fluorescent imaging, where the "turn-on" signal allows for clear visualization. polyu.edu.hk Certain EBA probes have also shown good cell membrane permeability and low cytotoxicity, enabling their use in wash-free live-cell imaging, with some derivatives showing specific localization to mitochondria. polyu.edu.hk

| Probe Type | Analyte | Mechanism | Key Features | Applications | Reference |

|---|---|---|---|---|---|

| ortho-Ethynylbenzaldehydes (EBAs) | Primary Amines | Imine formation followed by 6-endo-dig cyclization to form a fluorescent isoquinolinium product. | "Turn-on" fluorescence, tunable photophysical properties, large Stokes shifts, high quantum yields. | Amine detection in solution, vapor, and food; fluorogenic protein labeling; live-cell imaging. | polyu.edu.hk |

Advanced Spectroscopic Characterization and Structural Analytics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques)

A complete structural elucidation of 2-Amino-4-ethynylbenzaldehyde in solution would necessitate a full suite of NMR experiments.

¹H NMR spectroscopy would be expected to provide characteristic signals for the aldehyde proton (CHO), the aromatic protons, the amino protons (NH₂), and the acetylenic proton (C≡CH). The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the 1,2,4-substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments. Key signals would include the carbonyl carbon of the aldehyde, the two sp-hybridized carbons of the ethynyl (B1212043) group, and the six aromatic carbons. The chemical shifts would be influenced by the electronic effects of the amino, ethynyl, and aldehyde substituents.

2D-NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.

Interactive Data Table: Expected NMR Data (Hypothetical)

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is essential for determining the exact mass of the molecule and, consequently, its elemental composition. For this compound (C₉H₇NO), the expected monoisotopic mass is approximately 145.0528 g/mol . uni.lu

Fragmentation analysis , typically performed using techniques like tandem mass spectrometry (MS/MS), would provide insights into the molecule's structure by breaking it down into smaller, charged fragments. Expected fragmentation pathways could include the loss of carbon monoxide (CO) from the aldehyde group, loss of HCN from the amino and ethynyl groups, and other characteristic cleavages of the aromatic ring.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 146.06004 |

| [M+Na]⁺ | 168.04198 |

| [M-H]⁻ | 144.04548 |

Data sourced from predicted values. uni.lu

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for:

N-H stretching of the primary amine.

C-H stretching of the aldehyde and aromatic ring.

C≡C stretching of the terminal alkyne.

C=O stretching of the aldehyde.

C=C stretching within the aromatic ring.

UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions of the conjugated system involving the benzene ring, the ethynyl group, and the carbonyl group. The position of the absorption maxima (λmax) would be influenced by the electronic nature of the substituents.

Interactive Data Table: Expected Spectroscopic Data (Hypothetical)

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The most unambiguous method for determining the three-dimensional structure of a molecule in the solid state is single crystal X-ray diffraction . This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino group. A successful crystallographic analysis would require the growth of a suitable single crystal of this compound. A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield any entries for this specific compound.

Computational Chemistry and Reaction Mechanism Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure Analysis

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of 2-ethynylbenzaldehyde (B1209956) derivatives. acs.orgbeilstein-journals.org These calculations can elucidate a variety of electronic properties that govern the molecule's reactivity. For instance, DFT is used to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding chemical reactions and predicting spectroscopic properties. oup.com

For 2-Amino-4-ethynylbenzaldehyde, the presence of the electron-donating amino group (-NH2) ortho to the aldehyde and para to the ethynyl (B1212043) group significantly influences the electron distribution across the aromatic ring. This effect can be quantified through calculations of molecular electrostatic potential (MEP) maps and atomic charges. Such analyses reveal the electron-rich and electron-poor regions of the molecule, identifying the likely sites for nucleophilic and electrophilic attack. While specific DFT studies focused solely on this compound are not extensively detailed in the literature, the principles are well-established from studies on related benzaldehydes and ethynyl-containing compounds. oup.comresearchgate.net

Table 1: Key Electronic Properties of this compound Investigated by DFT

| Property | Description | Significance |

| HOMO/LUMO Energies | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determines electronic transition properties and susceptibility to nucleophilic/electrophilic attack. The energy gap is related to chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, showing regions of positive and negative potential. | Visually identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) sites on the molecule. |

| Mulliken/NBO Charges | Calculated partial charges on each atom in the molecule. | Quantifies the electron distribution and the polarity of bonds, helping to predict reactive sites. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions, solubility in polar solvents, and interaction with external electric fields. |

Exploration of Reaction Mechanisms via Transition State Calculations

Understanding how this compound participates in chemical reactions requires mapping the entire reaction pathway, including short-lived intermediates and high-energy transition states. Computational chemists use methods like DFT to locate the geometry and energy of these transition states. rsc.org

For the broader class of 2-ethynylbenzaldehydes, DFT calculations have been instrumental in elucidating the mechanisms of complex reactions, such as electrochemical cyclizations. acs.orgacs.org These studies involve optimizing the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. By calculating the energy barrier (activation energy) for each step, researchers can predict the most likely reaction pathway. acs.org Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the reactant and product of a specific reaction step. rsc.org

For example, in the cyclization reactions that 2-ethynylbenzaldehydes undergo, computational studies can determine whether the reaction proceeds via a concerted pathway or a stepwise mechanism and can explain the observed regioselectivity. acs.orgacs.org These theoretical investigations provide a detailed understanding that is often inaccessible through experimental means alone.

Prediction of Conformational Preferences and Intermolecular Interactions

The three-dimensional shape (conformation) of this compound and its interactions with other molecules are key determinants of its physical properties and biological activity. Computational conformational analysis is used to identify the most stable arrangement of the molecule's atoms. beilstein-journals.orgtandfonline.com For substituted benzaldehydes, a key conformational question is the orientation of the aldehyde group relative to the benzene (B151609) ring. High-level DFT calculations can predict the rotational energy barrier of the formyl group and determine the most stable conformer. researchgate.net

Furthermore, these computational models can predict and quantify the non-covalent intermolecular interactions that govern how molecules of this compound interact with each other and with other substances. These interactions include:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the oxygen of the aldehyde group (-CHO) can act as an acceptor.

π-π Stacking: The aromatic benzene ring can participate in stacking interactions with other aromatic systems.

Computational studies on related systems demonstrate that such interactions are critical in understanding crystal packing and the binding of molecules to biological targets like enzymes. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies aim to build mathematical models that correlate a compound's chemical structure with its biological activity or reactivity. nih.govnyxxb.cnresearchgate.net These models are invaluable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules.

For the family of 2-ethynylbenzaldehydes (2-EBA), a clear structure-reactivity relationship has been established in the context of N-terminal protein modification. mdpi.com Experimental and supporting computational data show that the electronic nature of the substituents on the benzaldehyde (B42025) ring dictates the reaction's efficiency and selectivity.

Table 2: Structure-Reactivity Relationship of Substituted 2-Ethynylbenzaldehydes

| Substituent Type | Example Group(s) | Observed Reactivity/Selectivity | Reference |

| Electron-Donating | -NH₂, -OH, -OCH₃ | Excellent N-terminal selectivity in bioconjugation reactions. | mdpi.com |

| Electron-Withdrawing | -CF₃ | Moderate conversion and lower N-terminal selectivity. |

This relationship underscores the importance of the amino group in this compound. The electron-donating nature of the amino group enhances the desired reactivity, making it a superior reagent for certain bioconjugation applications compared to analogues with electron-withdrawing groups. QSAR models for related benzaldehyde derivatives have been developed to predict their inhibitory activity against enzymes, demonstrating the broad applicability of these computational approaches. nih.govsigmaaldrich.com

Future Prospects and Emerging Research Frontiers for 2 Amino 4 Ethynylbenzaldehyde

Integration into Dynamic Covalent Chemistry Systems

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate libraries of molecules that can adapt their constitution in response to internal or external stimuli. The functional groups present in 2-Amino-4-ethynylbenzaldehyde make it an intriguing candidate for integration into DCC systems.

The aldehyde and amino groups can readily participate in the formation of dynamic imine bonds. This reversible Schiff base formation is a cornerstone of DCC and can be exploited for the template-driven synthesis of macrocycles, molecular cages, and adaptive polymers. While direct studies on this compound in this context are not yet prevalent, the principles of DCC suggest its potential for creating complex, self-assembling systems. For instance, the reaction of this compound with other di- or multifunctional aldehydes or amines could lead to the formation of dynamic combinatorial libraries of macrocycles or oligomers. The ethynyl (B1212043) group could remain as a latent reactive handle for post-synthetic modifications.

Future research could focus on exploring the thermodynamics and kinetics of imine formation with this compound and its derivatives. The electronic and steric effects of substituents on the aromatic ring could be tuned to control the equilibrium position and exchange rate of the dynamic covalent bonds. This would enable the design of responsive materials that can change their structure and properties in a controlled manner.

Table 1: Potential Dynamic Covalent Reactions Involving this compound

| Reactant A | Reactant B | Dynamic Covalent Bond | Potential Products |

| This compound | Diamine | Imine | Macrocycles, Polymers |

| This compound | Dialdehyde | Imine | Macrocycles, Polymers |

| This compound | Hydrazine derivative | Hydrazone | Dynamic hydrogels, Foldamers |

Exploration in Catalysis and Sensing Applications

The structural motifs within this compound suggest its potential utility in the fields of catalysis and chemical sensing.

In catalysis, the amino and aldehyde functionalities, along with the ethynyl group, could serve as coordination sites for metal ions. This makes this compound a potential precursor for the synthesis of novel ligands for transition metal catalysts. The resulting metal complexes could exhibit catalytic activity in a variety of organic transformations. For example, Schiff base ligands derived from substituted benzaldehydes are known to form stable complexes with metals like copper, nickel, and palladium, which are active catalysts for cross-coupling reactions. mdpi.com While specific research on this compound as a catalyst or ligand is limited, the broader class of 2-alkynylbenzaldehydes has been shown to be a versatile precursor for synthesizing heterocyclic compounds through transition-metal-catalyzed cyclization reactions. mdpi.com

In the realm of sensing, the inherent fluorescence of the ethynyl-substituted aromatic system can be exploited. The amino and aldehyde groups can act as binding sites for specific analytes, and this binding event can modulate the fluorescence properties of the molecule, leading to a "turn-on" or "turn-off" sensory response. Ethynylbenzaldehydes have been investigated as fluorescent probes for the detection of primary amines. researchgate.net The amino group in this compound itself could be diazotized and coupled with other aromatic compounds to generate azo dyes, whose colorimetric and fluorometric responses to analytes like metal ions could be investigated. Porous organic frameworks derived from ethynylbenzaldehyde derivatives have shown promise as fluorescent chemosensors for metal ions like Fe(III). nih.gov

Future research could involve the synthesis and characterization of metal complexes of this compound and its derivatives and the evaluation of their catalytic performance. Furthermore, systematic studies on the photophysical properties of this compound and its reaction products with various analytes could lead to the development of novel and selective chemical sensors.

Table 2: Potential Sensing Applications of this compound Derivatives

| Analyte | Sensing Mechanism | Potential Signal Change |

| Metal Ions | Coordination-induced fluorescence change | Fluorescence quenching or enhancement |

| Primary Amines | Imine formation leading to new fluorophore | Ratiometric fluorescence change |

| pH | Protonation/deprotonation of the amino group | Shift in absorption or emission wavelength |

Development of Targeted Chemical Tools for Biological Systems

One of the most promising areas of future research for this compound lies in its application as a chemical tool for studying biological systems. The aldehyde group can selectively react with the N-terminal α-amine of peptides and proteins under mildly acidic conditions to form a stable isoquinolinium salt. nih.govdntb.gov.uapolyu.edu.hkresearchgate.netrsc.orgnih.govmdpi.com This reaction is highly site-selective due to the lower pKa of the N-terminal α-amino group compared to the ε-amino group of lysine (B10760008) residues. nih.gov

This N-terminal selective modification strategy allows for the precise installation of the ethynyl group onto a protein of interest. nih.govdntb.gov.uaresearchgate.net The alkyne handle can then be used for subsequent bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step approach enables the attachment of a wide variety of functionalities, including fluorescent dyes, affinity tags, and drug molecules, to the N-terminus of a protein. nih.govresearchgate.net

Research has shown that 2-ethynylbenzaldehydes with electron-donating substituents exhibit excellent N-terminal selectivity. nih.govdntb.gov.ua The amino group in this compound is an electron-donating group, suggesting that this compound could be a highly effective reagent for N-terminal protein modification. Furthermore, irreversible covalent inhibitors based on the 2-ethynylbenzaldehyde (B1209956) scaffold have been developed to target specific lysine residues in protein kinases. acs.orgresearchgate.net

Future work will likely focus on synthesizing a broader range of this compound derivatives with different electronic and steric properties to fine-tune their reactivity and selectivity. The application of these tools for in-cell and in-vivo protein labeling and for the construction of antibody-drug conjugates and other therapeutic protein conjugates is a particularly exciting frontier.

Table 3: Research Findings on N-Terminal Modification using 2-Ethynylbenzaldehydes

| 2-Ethynylbenzaldehyde Derivative | Protein/Peptide | Selectivity (N-terminal vs. Lysine) | Key Finding | Reference |

| 2-Ethynyl-4-hydroxy-5-methoxybenzaldehyde | Library of XSKFR peptides | Up to >99:1 | Excellent N-terminal selectivity with electron-donating groups. nih.govdntb.gov.ua | nih.govdntb.gov.ua |

| Alkyne-linked 2-EBA | Lysozyme, Ribonuclease A, BCArg mutant | Good | Successful N-terminal modification of various proteins. nih.govnih.gov | nih.govnih.gov |

| 2-Ethynylbenzaldehyde | Model peptide (YTSSSKNVVR) | 96:4 | Formation of a stable isoquinolinium conjugate. researchgate.net | researchgate.net |

Sustainable Synthesis and Green Chemistry Methodologies

The development of environmentally benign and sustainable methods for the synthesis of fine chemicals is a major goal of modern chemistry. Future research on this compound will undoubtedly focus on greener synthetic routes.

The key bond-forming reaction in the synthesis of ethynylbenzaldehydes is typically a Sonogashira coupling between a halogenated benzaldehyde (B42025) and a terminal alkyne. polyu.edu.hkosti.gov Traditional Sonogashira couplings often use palladium catalysts, copper co-catalysts, and organic solvents. wikipedia.org Green chemistry approaches aim to minimize the use of hazardous materials and energy.

Future research in this area could explore:

Catalyst Development: The use of highly active and recyclable palladium catalysts, or even catalyst-free methods under specific conditions. researchgate.netnih.gov Nickel-catalyzed Sonogashira couplings are also being developed as a more sustainable alternative to palladium. wikipedia.org

Solvent Selection: Replacing traditional organic solvents with greener alternatives like water, ionic liquids, or bio-derived solvents. researchgate.netmdpi.com Micellar catalysis in water has emerged as a powerful technique for performing cross-coupling reactions under mild conditions. researchgate.net

Alternative Activation Methods: The use of microwave irradiation or ultrasound to accelerate reaction times and improve energy efficiency. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste.

An electrosynthetic approach for the cyclization of 2-ethynylbenzaldehydes has been reported, which avoids the need for external oxidants or transition metal catalysts, showcasing a green alternative for the transformation of this class of compounds. acs.org While a specific green synthesis for this compound has not been detailed, the principles of green chemistry can be applied to its multi-step synthesis, starting from readily available and less hazardous materials.

Q & A

Q. How can conflicting literature data on reaction yields be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.